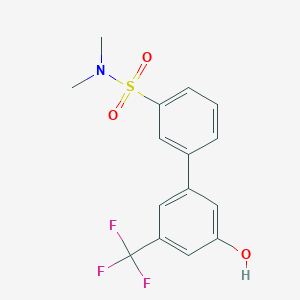
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% (2,4-DHPP) is an organic compound that is widely used in scientific research. It has many applications in biochemical and physiological studies, as well as in laboratory experiments.
Mecanismo De Acción
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% acts as an inhibitor of certain enzymes, such as tyrosinase and xanthine oxidase. It does this by binding to the active site of the enzyme and preventing the substrate from binding. Additionally, (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% can inhibit the activity of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase and xanthine oxidase, which are enzymes involved in the metabolism of neurotransmitters. Additionally, (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has been found to be a potent antioxidant, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in aqueous solution. Additionally, it has a high yield and is stable under a variety of conditions. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interfere with the activity of certain enzymes.
Direcciones Futuras
There are several potential future directions for the use of (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the mechanisms of action of certain enzymes. Additionally, it could be used to develop new drugs or therapies for the treatment of various diseases. Additionally, further research could be done to explore the potential applications of (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% in biotechnology and nanotechnology. Finally, more research could be done to investigate the potential toxic effects of (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% at high concentrations.
Métodos De Síntesis
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% can be synthesized by the reaction of 2-hydroxy-5-phenylpyrimidine with 2,4-dichloro-6-hydroxybenzoic acid. This reaction is carried out in aqueous solution at a temperature of 80-90°C for 3-4 hours. After the reaction, the product is filtered and recrystallized. The yield of this reaction is usually around 95%.
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% is widely used in scientific research due to its ability to act as a substrate for enzymes, such as tyrosinase and xanthine oxidase. It is also used in biochemical and physiological studies, as it can inhibit the activity of certain enzymes, such as monoamine oxidase. Additionally, (2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine, 95% has been found to be a potent antioxidant, which makes it useful in studies of oxidative stress.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)7-5-11-10(15)12-9(7)14/h1-5,13H,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUYMWQOIPQQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(2-hydroxyphenyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)




